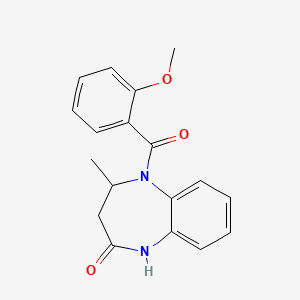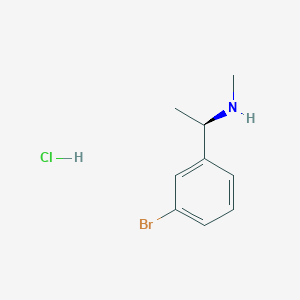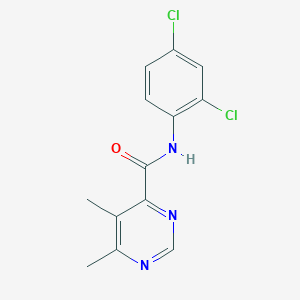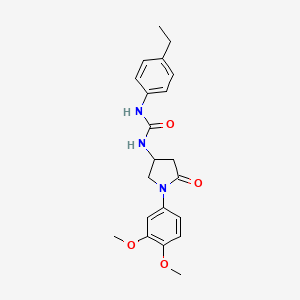
(1R,2R)-2-amino-1-methyl-cyclopentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-amino-1-methyl-cyclopentanol is a chiral compound with significant importance in various fields of chemistry and pharmacology. Its unique structure, featuring a cyclopentane ring with an amino group and a methyl group attached to adjacent carbon atoms, makes it an interesting subject for research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-amino-1-methyl-cyclopentanol typically involves the reduction of corresponding ketones or aldehydes. One common method is the catalytic hydrogenation of 2-amino-1-methyl-cyclopentanone using a chiral catalyst to ensure the desired stereochemistry. The reaction is usually carried out under mild conditions with hydrogen gas and a suitable solvent.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes such as asymmetric synthesis using chiral auxiliaries or enzymes. These methods ensure high yield and enantiomeric purity, which are crucial for its applications in pharmaceuticals and other industries.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-amino-1-methyl-cyclopentanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form amines with different substituents.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is often employed.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce various amines.
Scientific Research Applications
(1R,2R)-2-amino-1-methyl-cyclopentanol has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism by which (1R,2R)-2-amino-1-methyl-cyclopentanol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s chiral nature allows it to selectively interact with biological molecules, leading to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-amino-1-methyl-cyclohexanol: Similar structure but with a six-membered ring.
(1S,2S)-2-amino-1-methyl-cyclopentanol: Enantiomer of the compound with different stereochemistry.
2-amino-1-methyl-cyclopentanone: Precursor in the synthesis of (1R,2R)-2-amino-1-methyl-cyclopentanol.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block and its selective interactions with biological targets make it valuable in various applications.
Properties
IUPAC Name |
(1R,2R)-2-amino-1-methylcyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(8)4-2-3-5(6)7/h5,8H,2-4,7H2,1H3/t5-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBCPZUWBKCECT-PHDIDXHHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@H]1N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid](/img/new.no-structure.jpg)
![N-{4-[(adamantan-1-yl)carbamoyl]phenyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2562964.png)
![4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine hydrochloride](/img/structure/B2562966.png)

![11,13-Dimethyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2562970.png)
![Methyl 4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2562971.png)
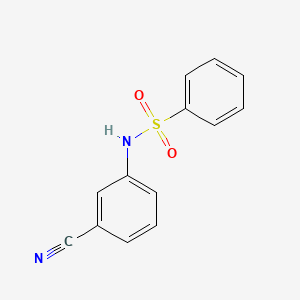
![N-[(2-Methoxypyridin-4-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2562977.png)
![N-(2,3-dimethylphenyl)-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide](/img/structure/B2562980.png)

